
4,6-Difluoro-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-5-methylpyrimidine is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.10 . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of 4,6-Difluoro-5-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Two of the carbon atoms are substituted with fluorine atoms, and one of the carbon atoms is substituted with a methyl group .
Physical And Chemical Properties Analysis
4,6-Difluoro-5-methylpyrimidine is a compound with a molecular weight of 130.10 . The compound is stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not provided in the available resources.
Applications De Recherche Scientifique
Pharmaceutical and Explosive Industries : Pyrimidine derivatives, like 4,6-dihydroxy-2-methylpyrimidine, are used in the preparation of high explosives and medicinal products. An economic process for its production has been developed, which is confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Synthesis of Anticancer Drugs : 4,6-Dichloro-2-methylpyrimidine, a related compound, is an intermediate in synthesizing the anticancer drug dasatinib. Its synthesis involves acetamidine hydrochloride and dimethyl malonate, with conditions optimized for high yield (Guo Lei-ming, 2012).
Kinetics and Mechanism Studies in Fluorination : The kinetics and mechanisms of fluorination reactions, like in 2,4,5-trichloro-6-methylpyrimidine, are studied to understand better the reaction paths and energy levels of components. This has implications for designing efficient synthetic routes for fluorinated pyrimidines (Wei, Yi-Xing, Zheng-hua, & Kong-chang, 1987).
Organic Chemistry : The direct fluorination of 4,6-disubstituted 2-aminopyrimidines shows the potential for developing new fluorinated pyrimidine compounds with varied applications in organic chemistry (Wang, Cai, Zhang, & Zhao, 2017).
Thermochemical Studies : Thermochemical studies of dichloromethylpyrimidine isomers, such as 4,6-dichloro-2-methylpyrimidine, provide valuable data on their formation enthalpies in both condensed and gas phases, crucial for understanding their stability and reactivity (Szterner, Amaral, Morais, D. R. D. Silva, & A. Silva, 2016).
Biological Properties and Immune Responses : Studies on 5-substituted 2-amino-4,6-dichloropyrimidines show that irrespective of the substituent at position 5, these compounds inhibit immune-activated nitric oxide production. This indicates potential therapeutic applications in immune-related disorders (Jansa, Holý, Dračínský, Kolman, Janeba, Kostecká, Kmoníčková, & Zídek, 2014).
Electronic and Photophysical Properties : Research on compounds like 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, used in organic light-emitting diodes (OLEDs), contributes to understanding electronic transport layers and efficiency improvement in OLEDs (Bae, Baek, & Park, 2021).
Safety and Hazards
The safety information for 4,6-Difluoro-5-methylpyrimidine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
4,6-difluoro-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZSGSZCDMMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663978 |
Source


|
| Record name | 4,6-Difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18260-64-5 |
Source


|
| Record name | 4,6-Difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)

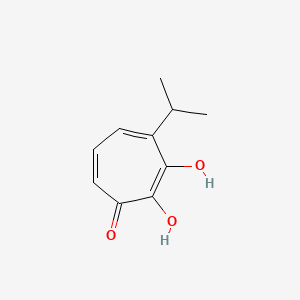

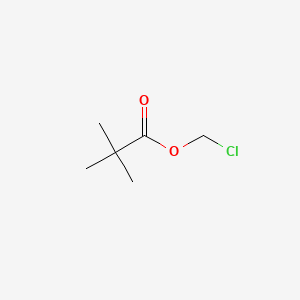


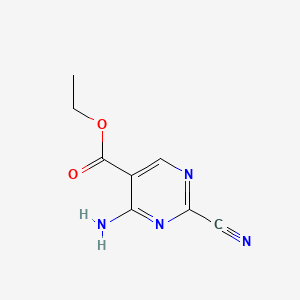
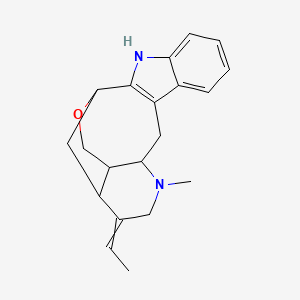
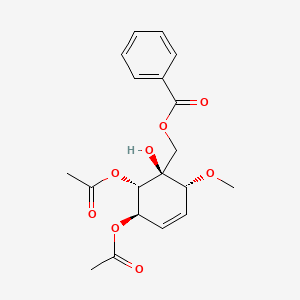
![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)

![3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)